![molecular formula C6H6BNO4 B11913738 6-Borononicotinic acid](/img/structure/B11913738.png)
6-Borononicotinic acid
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Overview
Description
6-Borononicotinic acid is an organic compound with the molecular formula C6H6BNO4. It is a derivative of nicotinic acid, where a boronic acid group is attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Borononicotinic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromonicotinic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Borononicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Borononicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Borononicotinic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modulate the activity of enzymes and other proteins, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinic acid: A bromine-substituted derivative of nicotinic acid with similar chemical properties.
6-Bromonicotinic acid: Another bromine-substituted derivative with applications in organic synthesis.
Nicotinic acid:
Uniqueness
6-Borononicotinic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Biological Activity
6-Borononicotinic acid (6-BNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a boron atom at the 6-position of the pyridine ring, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 6-BNA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
- Molecular Formula : C₆H₄BNO₂
- Molecular Weight : 139.01 g/mol
- Melting Point : 200-203 °C
- Solubility : Soluble in polar solvents
The mechanism of action for 6-BNA is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, contributing to its observed biological effects.
Antimicrobial Activity
Research indicates that 6-BNA exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that 6-BNA can disrupt bacterial cell walls and inhibit essential metabolic processes.
- Case Study : A study evaluated the antibacterial efficacy of 6-BNA against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.
Anti-inflammatory Activity
6-BNA has been investigated for its anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation.
- Case Study : In a carrageenan-induced paw edema model in rats, 6-BNA demonstrated a significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like ibuprofen. The percentage inhibition of edema was recorded at 56%, indicating substantial anti-inflammatory potential.
Anticancer Properties
The anticancer activity of 6-BNA has been explored in various cancer cell lines, showing promise as a therapeutic agent.
- Research Findings : In vitro studies on breast cancer (MCF7) and prostate cancer (PC3) cell lines revealed that treatment with 6-BNA resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF7 and 12 µM for PC3 cells.
Comparative Analysis with Related Compounds
Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) | Anticancer Activity (IC50 µM) |
---|---|---|---|
This compound | 32 | 56 | MCF7: 15; PC3: 12 |
Nicotinic acid | 64 | 40 | MCF7: 20; PC3: 18 |
6-Chloronicotinic acid | 48 | 50 | MCF7: 22; PC3: 20 |
Properties
IUPAC Name |
6-boronopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,11-12H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRXVUTEWKAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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